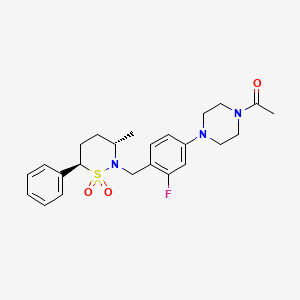

1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone

描述

GNE-3500 是一种强效、选择性、口服生物利用度高的视黄酸受体相关孤儿受体 C(也称为视黄酸受体相关孤儿受体 γ 或核受体亚家族 1 组 F 成员 3)反向激动剂。该核受体在白介素 17 的产生中起着重要作用,白介素 17 是一种参与炎症反应的细胞因子。GNE-3500 已被研究用于其在治疗牛皮癣和类风湿性关节炎等炎症性疾病的潜力 .

准备方法

合成路线和反应条件

GNE-3500 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

核心结构的形成: 合成从哌嗪衍生物的制备开始。

氟基的引入: 进行氟化反应以在所需位置引入氟基。

噻嗪环的形成: 噻嗪环通过环化反应形成。

最终功能化:

工业生产方法

GNE-3500 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的均一性和纯度 .

化学反应分析

反应类型

GNE-3500 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应.

形成的主要产物

科学研究应用

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 459.6 g/mol. The compound features a thiazinan derivative structure, which is significant for its biological activity .

PDE Inhibition

One of the primary applications of this compound is as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes. Inhibition of PDEs can lead to therapeutic effects in conditions such as:

- Cardiovascular Diseases : By increasing levels of cAMP, PDE inhibitors can enhance cardiac contractility and improve blood flow.

- Respiratory Disorders : PDE inhibitors are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscle .

Antitumor Activity

Research has indicated that compounds similar to 1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone exhibit antitumor properties. The thiazinan moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in tumor growth .

Treatment of Autoimmune Diseases

The compound has shown promise in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and irritable bowel disease (IBD). Its action as an RORc (Retinoic acid receptor-related orphan receptor gamma) inhibitor suggests a role in modulating immune responses .

Case Study 1: PDE Inhibition in Cardiac Function

A study demonstrated that derivatives of this compound effectively inhibited PDE activity in vitro, leading to increased myocardial contractility in animal models. The results indicate potential use in heart failure therapies where enhancing cardiac output is critical.

Case Study 2: Antitumor Effects in Cell Lines

In vitro studies on human cancer cell lines revealed that the compound induced significant apoptosis compared to controls. The mechanism was associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Data Tables

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| PDE Inhibition | Increases cAMP levels | Heart failure, asthma, COPD |

| Antitumor Activity | Induces apoptosis | Various cancers |

| Autoimmune Modulation | RORc inhibition | Rheumatoid arthritis, IBD |

作用机制

GNE-3500 通过与视黄酸受体相关孤儿受体 C 结合并作为反向激动剂来发挥其作用。这种结合抑制受体的活性,导致白介素 17 产生减少。白介素 17 产生的抑制导致炎症减少以及与炎症性疾病相关的症状缓解 .

相似化合物的比较

类似化合物

GNE-618: 视黄酸受体相关孤儿受体 C 的另一种反向激动剂,用于类似的研究应用。

SR2211: 一种具有类似抗炎特性的选择性视黄酸受体相关孤儿受体 γ 反向激动剂。

GNE-3500 的独特性

GNE-3500 由于其对视黄酸受体相关孤儿受体 C 的高选择性和效力而独一无二。它对其他视黄酸受体相关孤儿受体家族成员表现出 75 倍的选择性,并且对 25 种其他核受体表现出大于 200 倍的选择性。这种高选择性使 GNE-3500 成为研究视黄酸受体相关孤儿受体 C 途径和开发针对炎症性疾病的靶向疗法的宝贵工具 .

生物活性

1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone, commonly referred to as GNE-3500, is a novel compound with significant biological activity. This paper explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

GNE-3500 belongs to the class of δ-sultam compounds and features a complex structure that includes a piperazine moiety and a thiazinane ring. Its chemical formula is C21H24F N3O3S, and it has been characterized by its potent selectivity for specific nuclear receptors.

GNE-3500 exhibits a high level of selectivity for the retinoic acid receptor-related orphan receptor gamma (RORγt), with over 75-fold selectivity compared to other members of the ROR family. This selectivity is crucial as RORγt plays a significant role in the regulation of immune responses, particularly in the production of interleukin 17 (IL-17), a pro-inflammatory cytokine .

In Vitro Studies

In cellular assays, GNE-3500 demonstrated:

- Potency : It showed IC50 values in the low nanomolar range for inhibiting IL-17 production.

- Selectivity : The compound displayed over 200-fold selectivity against 25 additional nuclear receptors, indicating its potential for targeted therapeutic applications without significant off-target effects .

Pharmacokinetics and ADME Properties

GNE-3500 has favorable absorption, distribution, metabolism, and excretion (ADME) properties:

- Oral Bioavailability : The compound has been characterized as orally bioavailable, making it suitable for systemic administration.

- Half-Life : Preliminary pharmacokinetic studies indicate a favorable half-life that supports once-daily dosing regimens in preclinical models .

Therapeutic Applications

Recent studies have explored GNE-3500's application in autoimmune diseases where IL-17 plays a pivotal role:

- Psoriasis Model : In murine models of psoriasis, administration of GNE-3500 resulted in significant reductions in skin inflammation and lesion severity.

- Rheumatoid Arthritis : GNE-3500 was effective in reducing joint inflammation and bone erosion in collagen-induced arthritis models .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C21H24F N3O3S |

| IC50 (IL-17 Inhibition) | Low nanomolar range |

| Selectivity | >200-fold over other nuclear receptors |

| Oral Bioavailability | Yes |

属性

IUPAC Name |

1-[4-[3-fluoro-4-[[(3S,6R)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCIIQPUMOJJOF-MHECFPHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of GNE-3500 and how does it impact inflammatory processes?

A1: GNE-3500 acts as a selective inverse agonist of the Retinoic acid receptor-related orphan receptor C (RORc), also known as RORγ or NR1F3 []. RORc is a nuclear receptor crucial for the production of interleukin-17 (IL-17), a key cytokine involved in inflammatory responses []. By inhibiting RORc activity, GNE-3500 effectively reduces IL-17 production, thus dampening the inflammatory cascade.

Q2: What preclinical data supports the further investigation of GNE-3500 as a potential therapeutic?

A3: Preclinical studies demonstrate that GNE-3500 exhibits favorable in vitro ADME (absorption, distribution, metabolism, excretion) properties and promising in vivo pharmacokinetic (PK) profiles []. Furthermore, the compound demonstrates dose-dependent inhibition of IL-17 in a PK/PD model []. These findings, coupled with its potent and selective RORc inverse agonism, provide a strong rationale for further evaluation of GNE-3500 in preclinical models of inflammatory diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。